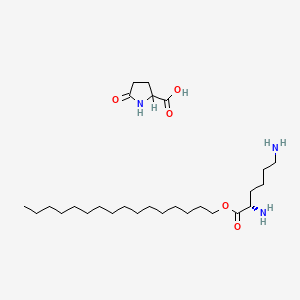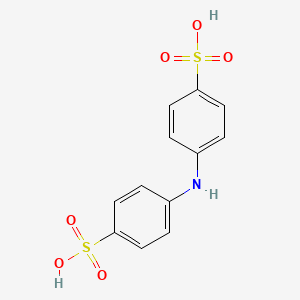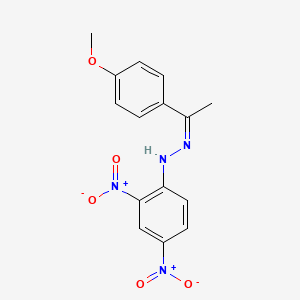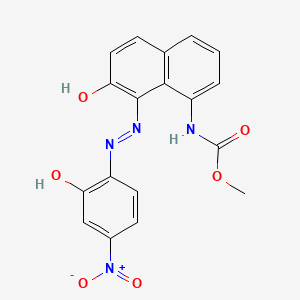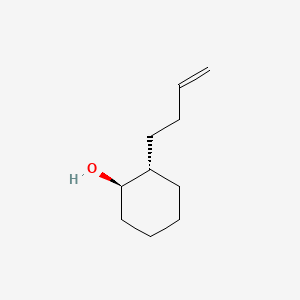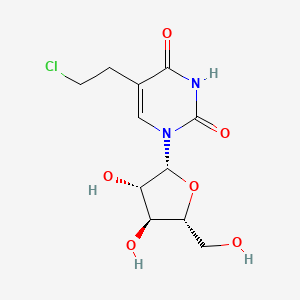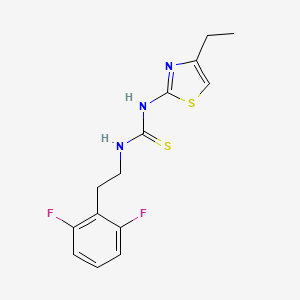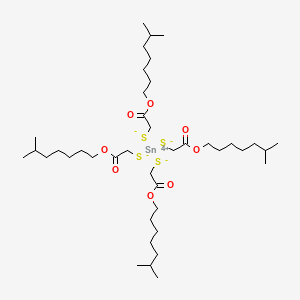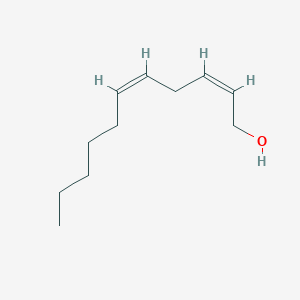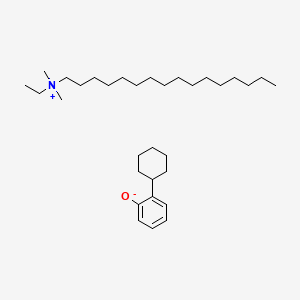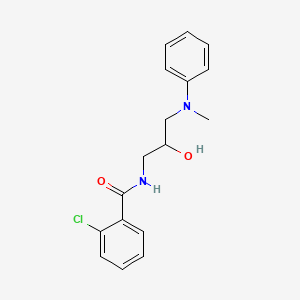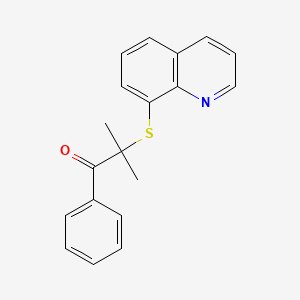
Propiophenone, 2-methyl-2-(8-quinolylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 2-methyl-2-(8-quinolylthio)- is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a propiophenone core structure with a 2-methyl group and an 8-quinolylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2-methyl-2-(8-quinolylthio)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where propiophenone is reacted with 2-methyl-8-quinolylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the nucleophilic substitution reaction, where 2-methyl-8-bromoquinoline is reacted with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of Propiophenone, 2-methyl-2-(8-quinolylthio)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 2-methyl-2-(8-quinolylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or alkoxides replace the thio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amino or alkoxy derivatives of the quinoline ring.
Applications De Recherche Scientifique
Propiophenone, 2-methyl-2-(8-quinolylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Propiophenone, 2-methyl-2-(8-quinolylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The quinoline moiety can also interact with DNA, leading to potential antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiophenone: A simpler aryl ketone without the quinoline and thio substituents.
2-Methylpropiophenone: Similar structure but lacks the quinoline moiety.
8-Quinolylthiol: Contains the quinoline and thio groups but lacks the propiophenone core.
Uniqueness
Propiophenone, 2-methyl-2-(8-quinolylthio)- is unique due to the combination of the propiophenone core with the 2-methyl and 8-quinolylthio substituents. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the simpler analogs .
Propriétés
Numéro CAS |
1832-34-4 |
|---|---|
Formule moléculaire |
C19H17NOS |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-2-quinolin-8-ylsulfanylpropan-1-one |
InChI |
InChI=1S/C19H17NOS/c1-19(2,18(21)15-8-4-3-5-9-15)22-16-12-6-10-14-11-7-13-20-17(14)16/h3-13H,1-2H3 |
Clé InChI |
NVZKYYAKWNBUSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


